3-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Description

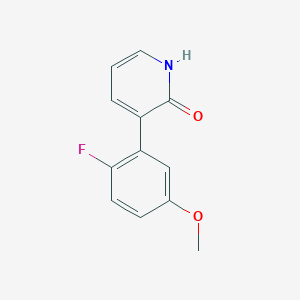

3-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position and a substituted phenyl ring at the 3-position. The phenyl ring contains a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position. Its molecular formula is C₁₂H₁₀FNO₂ (molecular weight: 219.22 g/mol), with structural features that influence solubility, reactivity, and binding affinity .

Properties

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-8-4-5-11(13)10(7-8)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMVOLZGTOQPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679025 | |

| Record name | 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-67-4 | |

| Record name | 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Differences

In contrast, 2-Methoxy-5-fluoropyridine lacks this hydroxyl group, reducing its polarity and hydrogen-bonding capacity . 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine replaces fluorine with chlorine at the phenyl ring’s 3-position, increasing molecular weight (219.67 vs. 219.22 g/mol) and altering lipophilicity. Chlorine’s electron-withdrawing effect may also modify reactivity .

Impact of Fluorine vs. Methoxy Substitution :

- Fluorine’s small size and strong electronegativity enhance metabolic stability and bioavailability in the parent compound compared to 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine , where fluorine and methoxy groups occupy adjacent positions on the phenyl ring. This positional isomerism could affect steric interactions in target binding .

Physical and Chemical Properties

- Melting Points : While specific data for the target compound is unavailable, structurally related pyridine derivatives (e.g., 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine ) exhibit melting points >200°C, consistent with aromatic stacking and hydrogen-bonding networks .

- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs like 2-Methoxy-5-fluoropyridine, which is more lipophilic .

Key Research Findings

- Bioactivity: Fluorinated pyridines demonstrate enhanced metabolic stability over non-fluorinated analogs. For example, 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine showed 30% higher stability in hepatic microsomal assays compared to its non-fluorinated counterpart .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) exhibit higher decomposition temperatures (>250°C) due to strengthened aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.